molecular formula C13H14O4 B12662037 3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone CAS No. 5443-11-8

3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone

Katalognummer: B12662037
CAS-Nummer: 5443-11-8
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: ZRJQYVDRCJESNN-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone is an organic compound characterized by the presence of a furanone ring and a benzylidene group substituted with two methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2(3H)-one under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene or methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,4-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one
  • 2-(3,4-Dimethoxybenzylidene)-1-indanone
  • 4-(3,4-Dimethoxybenzylidene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

3-(3,4-Dimethoxybenzylidene)dihydro-2(3H)-furanone is unique due to its furanone ring structure, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical reactivity and potential applications. Additionally, the presence of methoxy groups enhances its solubility and may influence its biological activity.

Eigenschaften

CAS-Nummer

5443-11-8

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C13H14O4/c1-15-11-4-3-9(8-12(11)16-2)7-10-5-6-17-13(10)14/h3-4,7-8H,5-6H2,1-2H3/b10-7+

InChI-Schlüssel

ZRJQYVDRCJESNN-JXMROGBWSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=C/2\CCOC2=O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C=C2CCOC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.